鲁帕他丁
描述
Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used primarily to treat allergies such as allergic rhinitis and chronic urticaria . It is known for its non-sedating properties and long-acting effects, making it a preferred choice for managing allergy symptoms .
科学研究应用
鲁帕他丁在科学研究中具有广泛的应用。 在医学中,它用于治疗过敏性鼻炎和慢性特发性荨麻疹 . 它已被证明能有效减少症状,如打喷嚏、瘙痒和鼻塞 . 在化学中,研究鲁帕他丁的独特化学性质和反应 . 它还用于药代动力学研究,以了解其在人体中的吸收、分布、代谢和排泄 .
作用机制
生化分析
Biochemical Properties
Rupatadine interacts with various enzymes, proteins, and other biomolecules in the body. It has a high affinity for the H1 histamine receptor, which it antagonizes to prevent the effects of histamine, a compound involved in allergic reactions. Additionally, rupatadine inhibits platelet-activating factor by binding to its receptor, thereby reducing inflammation. The interaction with these receptors is crucial for its therapeutic effects .
Cellular Effects
Rupatadine affects various types of cells and cellular processes. It influences cell function by blocking the H1 histamine receptor on the surface of cells, preventing histamine from binding and triggering allergic responses. This action helps reduce symptoms such as itching, swelling, and redness. Rupatadine also affects cell signaling pathways by inhibiting platelet-activating factor, which can modulate gene expression and cellular metabolism, leading to reduced inflammation .
Molecular Mechanism
The molecular mechanism of rupatadine involves its binding to the H1 histamine receptor and the platelet-activating factor receptor. By antagonizing these receptors, rupatadine prevents the activation of downstream signaling pathways that lead to allergic and inflammatory responses. This includes the inhibition of enzyme activity and changes in gene expression that contribute to the therapeutic effects of rupatadine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rupatadine have been observed to change over time. Rupatadine is stable under normal conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that rupatadine maintains its efficacy in reducing allergic symptoms and inflammation over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of rupatadine vary with different dosages in animal models. At lower doses, rupatadine effectively reduces allergic symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including somnolence and dry mouth. These threshold effects highlight the importance of dosing in achieving the desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
Rupatadine is metabolized primarily in the liver through the cytochrome P450 enzyme system. It interacts with various enzymes and cofactors involved in its metabolism, leading to the formation of active and inactive metabolites. These metabolic pathways are crucial for the elimination of rupatadine from the body and can influence its overall efficacy and safety .
Transport and Distribution
Rupatadine is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Rupatadine is also taken up by cells through specific transporters, allowing it to reach its target receptors. The distribution of rupatadine within tissues is essential for its therapeutic effects, as it needs to reach the sites of allergic reactions and inflammation .
Subcellular Localization
The subcellular localization of rupatadine is primarily within the cell membrane, where it interacts with the H1 histamine receptor and the platelet-activating factor receptor. This localization is crucial for its activity, as it allows rupatadine to effectively block these receptors and prevent the activation of downstream signaling pathways. Post-translational modifications and targeting signals may also play a role in directing rupatadine to specific cellular compartments .
准备方法
合成路线和反应条件: 鲁帕他丁可以通过几种方法合成。 一种常用方法是使用硼氢化钠和三氟化硼乙醚将化合物还原,然后进行水解和碱化 . 然后使用有机溶剂萃取产物并提纯以获得结晶的鲁帕他丁 . 另一种方法是在氟磺酰氟的作用下使特定化合物发生反应,从而生成鲁帕他丁 .
工业生产方法: 鲁帕他丁的工业生产涉及类似的合成路线,但规模更大。 该过程旨在确保高收率和纯度,使其适合商业生产 . 该产物通常以结晶固体的形式获得,该固体稳定且易于储存和运输 .
化学反应分析
反应类型: 鲁帕他丁会经历各种化学反应,包括氧化、还原和取代 . 这些反应对其合成和修饰至关重要。
常用试剂和条件: 鲁帕他丁合成中常用的试剂包括硼氢化钠、三氟化硼乙醚和氟磺酰氟 . 这些反应通常在受控条件下进行,以确保获得所需的产物。
相似化合物的比较
鲁帕他丁类似于其他第二代抗组胺药,如洛拉他定、西替利嗪和地氯雷他定 . 它在作为组胺 H1 受体拮抗剂和血小板活化因子拮抗剂的双重作用方面是独一无二的 . 这种双重作用使其在治疗过敏症状方面比仅针对组胺受体的其他抗组胺药更有效 .
类似化合物列表:- 洛拉他定
- 西替利嗪
- 地氯雷他定
- 左卡巴斯汀
- 特非那定
属性
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
158876-82-5 | |
Record name | Rupatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rupatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。